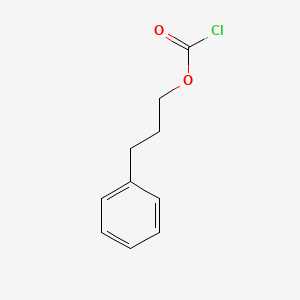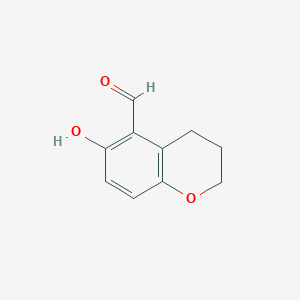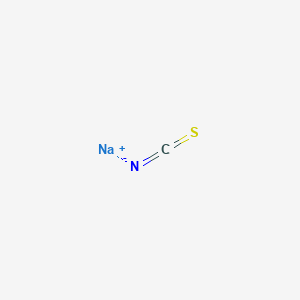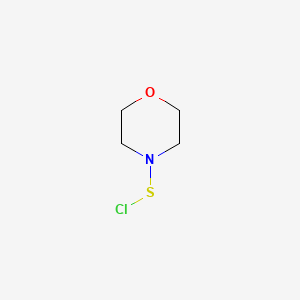
3-phenylpropylchloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenylpropylchloroformate is an organic compound with the molecular formula C10H11ClO2. It is a chlorocarbonate ester derived from 3-phenylpropanol. This compound is used in various chemical reactions and has applications in different fields such as organic synthesis and pharmaceuticals.
Vorbereitungsmethoden
3-phenylpropylchloroformate can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenylpropanol with phosgene or triphosgene in the presence of a base such as pyridine. The reaction is typically carried out in an inert solvent like toluene at low temperatures to control the reaction rate and prevent side reactions .
Analyse Chemischer Reaktionen
3-phenylpropylchloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-phenylpropanol and carbon dioxide.
Reduction: It can be reduced to 3-phenylpropanol using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
3-phenylpropylchloroformate is used in scientific research for various purposes:
Organic Synthesis: It is used as an intermediate in the synthesis of other organic compounds.
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds, including muscle relaxants and other therapeutic agents.
Material Science: It is used in the preparation of polymers and resins.
Wirkmechanismus
The mechanism of action of 3-phenylpropylchloroformate involves its reactivity as a chlorocarbonate ester. It can react with nucleophiles to form various derivatives, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Vergleich Mit ähnlichen Verbindungen
3-phenylpropylchloroformate can be compared with other similar compounds such as:
3-Phenylpropanol: The parent alcohol from which it is derived.
3-Phenylpropyl acetate: An ester with similar reactivity but different functional groups.
3-Phenylpropylamine: An amine derivative with different chemical properties and applications.
This compound is unique due to its chlorocarbonate functional group, which imparts specific reactivity and makes it useful in various synthetic applications.
Eigenschaften
Molekularformel |
C10H11ClO2 |
|---|---|
Molekulargewicht |
198.64 g/mol |
IUPAC-Name |
3-phenylpropyl carbonochloridate |
InChI |
InChI=1S/C10H11ClO2/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI-Schlüssel |
ZKXHIDNLCFLSRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCOC(=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-Cyano-N-[2-(5-methylimidazole-4-methylthio)ethyl]-S-methyl isothiourea](/img/structure/B8695642.png)
![1-((3-Fluoro-4-(5-(1-phenylcyclopropyl)thiazolo[5,4-b]pyridin-2-yl)phenyl)methyl)azetidine-3-carboxylic acid](/img/structure/B8695652.png)

